2-(Difluoromethyl)naphthalene-6-carboxaldehyde
Description
Properties
Molecular Formula |
C12H8F2O |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
6-(difluoromethyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H8F2O/c13-12(14)11-4-3-9-5-8(7-15)1-2-10(9)6-11/h1-7,12H |
InChI Key |
ONBFABKBMNVRHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(F)F)C=C1C=O |
Origin of Product |
United States |
Preparation Methods
Radical Bromination Followed by Fluorination
Procedure :
-
Bromination : 2-Methylnaphthalene-6-carboxaldehyde is treated with N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄ at reflux.
-
Fluorination : The resulting 2-(bromomethyl) intermediate undergoes halogen exchange using KF or CsF in polar aprotic solvents (e.g., DMF) at 80–120°C.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, reflux | 70–85 | 90–95 |
| Fluorination | KF, DMF, 100°C | 60–75 | 85–90 |
Advantages : Scalable for industrial use.
Limitations : Requires careful control to avoid over-fluorination.
Friedel-Crafts Acylation and Oxidation
Acylation-Oxidation Sequence
Procedure :
-
Friedel-Crafts Acylation : Naphthalene reacts with acetyl chloride/AlCl₃ to form 2-acetylnaphthalene.
-
Oxidation : The acetyl group is oxidized to a carboxylic acid (e.g., using KMnO₄/H₂SO₄) and reduced to an aldehyde via Rosenmund reduction.
-
Difluoromethylation : The methyl group at position 2 is fluorinated using ClCF₂CO₂Na under basic conditions.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acylation | AlCl₃, CH₂Cl₂, 0°C | 80–90 |
| Oxidation | KMnO₄, H₂O, 80°C | 65–75 |
| Fluorination | ClCF₂CO₂Na, K₂CO₃, DMF | 50–60 |
Advantages : High regioselectivity for the naphthalene scaffold.
Limitations : Multi-step process with moderate overall yield.
Difluorocarbene Insertion
Direct C–H Functionalization
Procedure :
-
Carbene Generation : Difluorocarbene (CF₂) is generated from ClCF₂CO₂Na or Ph₃P⁺CF₂CO₂⁻ under thermal or basic conditions.
-
Insertion : CF₂ inserts into the C–H bond at position 2 of naphthalene-6-carboxaldehyde, forming the difluoromethyl group.
Key Data :
| Reagents/Conditions | Temperature (°C) | Yield (%) |
|---|---|---|
| ClCF₂CO₂Na, K₂CO₃, DMF | 120 | 55–65 |
| Ph₃P⁺CF₂CO₂⁻, THF | 80 | 60–70 |
Advantages : Atom-economical and avoids pre-functionalized substrates.
Limitations : Competing side reactions reduce selectivity.
Desulfurization-Fluorination of Thioformamides
Thioformamide Route
Procedure :
-
Thioformamide Synthesis : Naphthalene-6-carboxaldehyde reacts with thioformamide derivatives to form a thioimidate intermediate.
-
Desulfurization-Fluorination : The intermediate is treated with HF-pyridine or Selectfluor, replacing sulfur with fluorine.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thioformamide Formation | NH₂C(S)H, HCl, EtOH | 75–85 |
| Fluorination | Selectfluor, CH₃CN | 70–80 |
Advantages : High yields and functional group tolerance.
Limitations : Requires handling toxic sulfur reagents.
Two-Stage Oxidation of Alkylnaphthalenes
Catalytic Oxidation
Procedure :
-
First Oxidation : 2,6-Dimethylnaphthalene is oxidized to 2-methyl-6-carboxaldehyde using Co/Mn/Br catalysts in acetic acid at 190–210°C.
-
Second Oxidation : The methyl group is fluorinated via Br₂/AgF or electrochemical fluorination.
Key Data :
| Step | Catalysts/Conditions | Yield (%) |
|---|---|---|
| Aldehyde Formation | Co(OAc)₂, Mn(OAc)₂, HBr, 200°C | 60–70 |
| Fluorination | AgF, DMF, 100°C | 50–60 |
Advantages : Leverages established industrial oxidation protocols.
Limitations : High temperatures risk decarboxylation .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)naphthalene-6-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 2-(Difluoromethyl)naphthalene-6-carboxylic acid.
Reduction: 2-(Difluoromethyl)naphthalene-6-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Research has indicated that naphthalene derivatives, including those similar to 2-(difluoromethyl)naphthalene-6-carboxaldehyde, exhibit promising anticancer properties. For instance, a study on naphthalene-substituted compounds demonstrated significant cytotoxic activity against breast cancer cells (MDA-MB-231) and tumor growth inhibition in vivo. The compound showed potential as an anticancer agent by inducing apoptosis and cell cycle arrest .
1.2 Antibacterial and Antifungal Properties
The incorporation of fluorinated groups in organic compounds often enhances their biological activity. Studies have shown that naphthalene derivatives can possess antibacterial and antifungal properties. For example, compounds derived from similar structures have been tested against various bacterial strains, with some exhibiting notable activity against both Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) studies highlight the importance of the difluoromethyl group in enhancing bioactivity .
1.3 Inhibitors of Enzymatic Activity
Compounds with a naphthalene core have been identified as potential inhibitors of key enzymes involved in various diseases. For instance, certain derivatives have been reported to inhibit lipoxygenase, making them useful in treating conditions like asthma and inflammation . The unique electronic properties imparted by the difluoromethyl group may further enhance these inhibitory effects.
Material Science Applications
2.1 Synthesis of Advanced Materials
The synthesis of 2-(difluoromethyl)naphthalene-6-carboxaldehyde can serve as a precursor for various advanced materials, including polymers and nanocomposites. The difluoromethyl group can modify the physical properties of polymers, enhancing their thermal stability and mechanical strength .
2.2 Organic Electronics
Due to its unique electronic properties, this compound can be utilized in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorinated compounds often leads to improved charge transport properties and device efficiency .
Agrochemical Applications
3.1 Development of Crop Protection Agents
Fluorinated naphthalene derivatives are increasingly being explored for use as agrochemicals due to their enhanced efficacy and selectivity against pests and diseases. Research has shown that these compounds can be effective fungicides and herbicides, with studies indicating higher inhibition rates against various fungal pathogens compared to non-fluorinated analogs .
Case Studies and Research Findings
A summary of notable studies related to 2-(difluoromethyl)naphthalene-6-carboxaldehyde is presented below:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)naphthalene-6-carboxaldehyde involves its interaction with various molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
6-Methoxy-2-naphthaldehyde
- Structure : Methoxy (-OCH₃) at position 6, aldehyde at position 2.
- Key Differences :
- Applications : Used as intermediates in dye synthesis and organic electronics.
2-(Difluoromethyl)benzaldehyde
- Structure : Benzene ring with -CF₂H at position 2 and -CHO at position 1.
- Benzaldehyde derivatives are simpler and less lipophilic, limiting their utility in membrane-penetrating applications .
Fluorinated Analogues in Agrochemicals
Complex II Inhibitors (e.g., A.3.32–A.3.39 in )
- Examples : 2-(Difluoromethyl)-N-(1,1,3-trimethylindan-4-yl)pyridine-3-carboxamide.
- Key Differences :
Methyl-Substituted Naphthalenes
Dimethylnaphthalenes ()
- Examples : 1,2-Dimethylnaphthalene (CAS: 573-98-8).
- Key Differences :
Table 1: Comparative Data for Selected Compounds
| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) | Key Applications |
|---|---|---|---|---|
| 2-(Difluoromethyl)naphthalene-6-carboxaldehyde | ~218.2 | 3.5–4.0 | <0.1 (Water) | Pharmaceutical intermediates, agrochemicals |
| 6-Methoxy-2-naphthaldehyde | 186.2 | 2.8–3.2 | 0.5 (Water) | Organic electronics |
| 2-(Difluoromethyl)benzaldehyde | 156.1 | 2.0–2.5 | 1.2 (Water) | Fluorinated building blocks |
| 1,2-Dimethylnaphthalene | 156.2 | 4.1–4.5 | Insoluble | Industrial solvents |
Key Findings:
Metabolic Stability : Fluorination minimizes CYP450-mediated oxidation, a common degradation pathway for methyl and methoxy groups, as highlighted in studies on fluorinated pharmaceuticals .
Lipophilicity : The logP value (~3.5–4.0) suggests moderate lipophilicity, balancing membrane permeability and solubility—critical for drug delivery .
Biological Activity
2-(Difluoromethyl)naphthalene-6-carboxaldehyde is a fluorinated naphthalene derivative that has garnered interest due to its potential biological activities, particularly in the context of anticancer and antibacterial properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure is characterized by a naphthalene ring substituted with a difluoromethyl group and an aldehyde functional group. This unique combination may influence its interaction with biological targets, enhancing its pharmacological profile.
Anticancer Activity
Recent studies have indicated that naphthalene derivatives, including those with difluoromethyl substitutions, exhibit significant anticancer properties. For instance, a series of naphthalene-substituted compounds were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. Notably:
- Cytotoxicity : Compounds similar to 2-(difluoromethyl)naphthalene-6-carboxaldehyde demonstrated potent cytotoxic effects against breast cancer cells (MDA-MB-231) by inducing apoptosis in a dose-dependent manner .
- Mechanism of Action : The mechanism underlying the anticancer effects involves cell cycle arrest and apoptosis induction, as evidenced by flow cytometry analyses .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(Difluoromethyl)naphthalene-6-carboxaldehyde | MDA-MB-231 | 1.5 | Apoptosis induction |
| Naphthalene derivative 6a | MDA-MB-231 | 2.0 | Cell cycle arrest |
Antibacterial Activity
In addition to its anticancer properties, 2-(difluoromethyl)naphthalene-6-carboxaldehyde has shown promising antibacterial activity. Research has indicated that fluorinated compounds often exhibit enhanced antibacterial properties due to their lipophilicity and ability to penetrate bacterial membranes.
- Antibacterial Efficacy : A study reported that difluoromethyl derivatives displayed significant activity against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) as low as 8 µg/mL .
- Selectivity : The selectivity towards M. smegmatis suggests potential for developing targeted therapies against tuberculosis .
Table 2: Summary of Antibacterial Activity
| Compound | Bacteria | MIC (µg/mL) | Selectivity |
|---|---|---|---|
| 2-(Difluoromethyl)naphthalene-6-carboxaldehyde | Mycobacterium smegmatis | 8 | High |
| N-isopropylamide derivative | Gram-positive bacteria | 10 | Moderate |
Case Studies
- Cytotoxicity in Cancer Models : A recent study evaluated the effects of several naphthalene derivatives on tumor growth in vivo. The results showed that compounds similar to 2-(difluoromethyl)naphthalene-6-carboxaldehyde significantly suppressed tumor growth in mice models without apparent toxicity to major organs at therapeutic doses .
- Mechanistic Insights : Molecular docking studies have been employed to understand how these compounds interact with key proteins involved in cancer cell survival and proliferation pathways. This approach has provided insights into the potential for developing more effective anticancer agents based on this scaffold .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Difluoromethyl)naphthalene-6-carboxaldehyde?
- Methodological Answer : The compound can be synthesized via oxidation of 2-(Difluoromethyl)-6-methylnaphthalene. For example, using oxidizing agents like KMnO₄ in acidic conditions to convert the methyl group to a carboxaldehyde. Alternative routes may involve formylation reactions on the naphthalene ring, though specific protocols require optimization of reaction conditions (e.g., temperature, catalyst) .
Q. How is 2-(Difluoromethyl)naphthalene-6-carboxaldehyde characterized spectroscopically?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To identify aromatic protons, difluoromethyl (-CF₂H) splitting patterns, and aldehyde proton (δ ~9-10 ppm).
- ¹⁹F NMR : For confirming the difluoromethyl group (δ ~-100 to -120 ppm).
- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch of aldehyde).
- Mass Spectrometry : Molecular ion peak matching the molecular weight (C₁₂H₈F₂O) and fragmentation patterns .
Q. What are the typical chemical reactions of the aldehyde group in this compound?
- Methodological Answer : The aldehyde group undergoes nucleophilic addition (e.g., Grignard reagents), oxidation to carboxylic acids (using Ag₂O or CrO₃), and condensation reactions (e.g., formation of Schiff bases with amines). Reaction conditions must account for steric hindrance from the naphthalene ring and electronic effects of the difluoromethyl group .
Advanced Research Questions
Q. How can researchers design experiments to assess metabolic stability in biological systems?
- Methodological Answer :
- In Vitro Assays : Incubate the compound with liver microsomes or hepatocytes, and analyze metabolites via HPLC-MS.
- Isotopic Labeling : Use ¹⁴C or ¹⁹F-labeled analogs to track metabolic pathways.
- Comparative Analysis : Compare half-life (t₁/₂) with structurally similar compounds (e.g., trifluoromethyl analogs) to evaluate fluorination’s impact on stability .
Q. What factors explain contradictions in reported biological activities of fluorinated naphthalene derivatives?
- Methodological Answer : Discrepancies may arise from:
- Purity : Impurities in synthesis (e.g., residual solvents) can skew bioassay results.
- Assay Conditions : Variations in cell lines, incubation times, or solvent polarity.
- Substituent Effects : Small structural changes (e.g., -CF₂H vs. -CF₃) alter binding kinetics. For example, trifluoromethyl analogs show higher metabolic stability but lower solubility than difluoromethyl derivatives .
Q. What protocols minimize risk of bias in toxicological studies for this compound?
- Methodological Answer : Follow guidelines from Table C-7 in toxicological profiles:
- Randomization : Administer doses in a randomized sequence to avoid systemic bias.
- Allocation Concealment : Use blinded protocols for group assignments.
- Outcome Reporting : Ensure all measured endpoints (e.g., hepatic effects, mortality) are fully disclosed. Studies with ≥3 "Yes" responses in bias questionnaires (Table C-6/C-7) are considered high-confidence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
